N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide
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Overview
Description
N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Chloro Group: The chloro group is introduced through chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentylacetamide Moiety: The final step involves the attachment of the cyclopentylacetamide moiety through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Inducing Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-cyclopentylacetamide can be compared with other benzofuran derivatives, such as:
N-[1-(1-Benzofuran-2-YL)ethyl]-2-chloro-N-methylacetamide: Similar structure but with a methyl group instead of a cyclopentyl group.
Benzofuran-2-carboxylic acid: Lacks the chloro and amide groups, making it less versatile in chemical reactions.
2-(Benzofuran-2-yl)ethanamine: Contains an amine group instead of the chloro and amide groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H20ClNO2 |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-cyclopentylacetamide |
InChI |
InChI=1S/C17H20ClNO2/c1-12(16-10-13-6-2-5-9-15(13)21-16)19(17(20)11-18)14-7-3-4-8-14/h2,5-6,9-10,12,14H,3-4,7-8,11H2,1H3 |
InChI Key |
DOKNJFLCWDYUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N(C3CCCC3)C(=O)CCl |
Origin of Product |
United States |
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